2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(3-chlorophenyl)diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is a complex organic compound that features a benzothiazole moiety and a chlorophenyl diazene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the hydrazine and diazene groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The benzothiazole and diazene groups can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The diazene group may participate in redox reactions, influencing cellular processes. These interactions contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A bicyclic molecule with a benzene ring fused to a thiadiazole ring.
Benzothiazole-2-acetonitrile: Known for its applications in organic synthesis.
Various benzothiazole derivatives: These compounds share structural similarities and are used in diverse scientific and industrial applications.
Uniqueness
2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(3-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is unique due to its combination of benzothiazole and chlorophenyl diazene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H14ClN5OS |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(3-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H14ClN5OS/c21-14-4-3-5-15(11-14)24-25-16-8-9-18(27)13(10-16)12-22-26-20-23-17-6-1-2-7-19(17)28-20/h1-12,27H,(H,23,26)/b22-12+,25-24? |
InChI Key |
QNEZNLULZBKVNY-FAOJBXBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.